4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine (ML116) is a small molecule belonging to the thienopyrimidine chemical class. It is a potent and selective inhibitor of Protein Kinase B (Akt) , an enzyme that plays a crucial role in regulating cell growth, survival, and metabolism. ML116 has been investigated in preclinical studies for its potential as an anti-cancer agent .
The synthesis of ML116 is described in detail by Billottet et al. . The synthetic route involves a multi-step process starting from commercially available materials. While the paper does not provide a detailed description of the synthetic procedure for ML116 specifically, it outlines the general approach for synthesizing 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, of which ML116 is a derivative.
The primary application of ML116 in scientific research has been in the investigation of its anti-cancer properties, particularly against glioblastoma multiforme (GBM), a highly aggressive type of brain cancer. Preclinical studies have demonstrated that ML116 potently inhibits the growth of GBM cells in vitro, including GBM cancer stem cells, which are thought to be responsible for tumor initiation, recurrence, and therapeutic resistance . While ML116 exhibited limited efficacy in vivo against intracranial GBM tumors, likely due to poor blood-brain barrier permeability, it showed promising activity against peripheral tumors in preclinical models . These findings suggest that ML116 could potentially serve as a lead compound for developing novel Akt inhibitors with improved pharmacological properties for the treatment of various cancers.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: